molecular formula C9H10N4S2 B2680729 3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione CAS No. 466645-37-4

3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B2680729
CAS No.: 466645-37-4
M. Wt: 238.33
InChI Key: HYZDCSGUOUHRJK-BJMVGYQFSA-N
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Description

3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a triazole ring fused with a thiophene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione typically involves the reaction of 3-methylthiophene-2-carbaldehyde with 4-amino-3-methyl-1H-1,2,4-triazole-5-thione under reflux conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmacophore in drug design due to its biological activity.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and thiophene moieties. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or antifungal activity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-methyl-1H-1,2,4-triazole-5-thione: Shares the triazole-thione core structure.

    3-methylthiophene-2-carbaldehyde: Contains the thiophene moiety.

Uniqueness

3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione is unique due to the combination of the triazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and potential drug development.

Properties

IUPAC Name

3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S2/c1-6-3-4-15-8(6)5-10-13-7(2)11-12-9(13)14/h3-5H,1-2H3,(H,12,14)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZDCSGUOUHRJK-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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